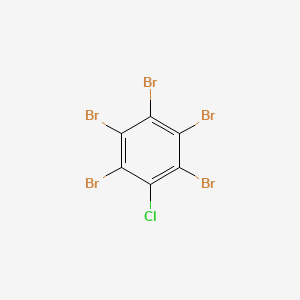

![molecular formula C12H15IN2O2 B3067119 2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide CAS No. 36121-48-9](/img/structure/B3067119.png)

2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide

描述

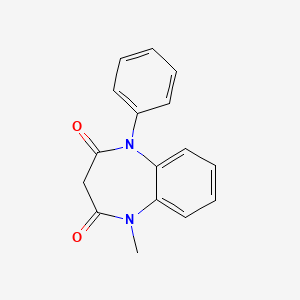

Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

Synthesis Analysis

Isoindolines and dioxoisoindolines can be synthesized using simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .科学研究应用

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives have shown promise in pharmaceutical research. Their unique structure and reactivity make them valuable building blocks for designing novel drugs. Researchers explore their potential as antiviral, anticancer, and anti-inflammatory agents. The isoindoline scaffold can be modified to enhance bioavailability, target specific receptors, and improve therapeutic efficacy .

Herbicides and Pesticides

The isoindoline-1,3-dione framework has been investigated for its herbicidal and pesticidal properties. By fine-tuning substituents, scientists aim to create environmentally friendly agrochemicals that selectively target weeds or pests while minimizing harm to non-target organisms. These compounds offer an alternative to conventional chemical pesticides .

Colorants and Dyes

Isoindoline-1,3-dione derivatives exhibit interesting color properties. Researchers have explored their use as colorants and dyes in various applications, including textiles, inks, and paints. By modifying the substituents, it’s possible to achieve a wide range of colors, making these compounds valuable in the field of color chemistry .

Polymer Additives

The incorporation of isoindoline-1,3-dione-based moieties into polymers can enhance their mechanical properties, thermal stability, and UV resistance. These compounds act as effective additives, improving the overall performance of materials such as plastics, elastomers, and coatings .

Organic Synthesis

Isoindoline-1,3-dione derivatives serve as versatile intermediates in organic synthesis. Researchers employ them to construct complex molecules through various reactions, including cyclizations, cross-couplings, and functional group transformations. Their reactivity allows for efficient access to diverse chemical structures .

Photochromic Materials

Photochromic compounds change color upon exposure to light. Isoindoline-1,3-dione derivatives have been investigated for their photochromic behavior. By incorporating specific chromophores, researchers create materials that switch between colored and colorless states, finding applications in optical devices, sensors, and smart materials .

安全和危害

作用机制

Target of Action

Isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

The reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored .

Biochemical Pathways

The synthesis process of n-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .

Pharmacokinetics

The importance of understanding the structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives is emphasized, with the aim of unlocking their potential as therapeutic agents .

Result of Action

The potential of isoindoline-1,3-dione derivatives as therapeutic agents is highlighted .

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in this field is underscored .

属性

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2O2.HI/c1-14(2,3)8-13-11(15)9-6-4-5-7-10(9)12(13)16;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDQRYZXNQBIF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CN1C(=O)C2=CC=CC=C2C1=O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383639 | |

| Record name | AC1MDT7L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide | |

CAS RN |

36121-48-9 | |

| Record name | NSC153389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1MDT7L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)

![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)

![5,6,8-Trimethyl-4,7,9-trioxo-4,5,6,7,8,9-hexahydropyrimido[5',4':5,6]pyrido[3,4-c][1,2,5]oxadiazol-3-ium-3-olate](/img/structure/B3067108.png)

![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)